molecular formula C6H12ClNO B1499815 Piperidine-2-carbaldehyde hydrochloride CAS No. 1159825-30-5

Piperidine-2-carbaldehyde hydrochloride

Cat. No.: B1499815
CAS No.: 1159825-30-5
M. Wt: 149.62 g/mol
InChI Key: SMIVUFDJLJNXOS-UHFFFAOYSA-N
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Description

Piperidine-2-carbaldehyde hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Piperidine-2-carbaldehyde hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of chitosan-based bifunctionalized adsorbents and in aldol addition reactions with pyruvate in the presence of 2-keto-3-deoxy-6-phosphogluconate aldolase . These interactions highlight its versatility in biochemical applications.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to exhibit antiproliferative and antimetastatic effects on various types of cancer cells . These effects are mediated through alterations in cell signaling pathways and gene expression, demonstrating the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can undergo free radical bromination, nucleophilic substitution, and oxidation reactions . These reactions are essential for its biochemical activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo various intra- and intermolecular reactions, leading to the formation of different compounds over time . These changes can impact the compound’s efficacy and safety in long-term applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, piperidine derivatives have been shown to cause dose-dependent physiological effects, including alterations in apoptotic markers and oxidative stress . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, piperidine derivatives can undergo hydrogenation and cyclization reactions, leading to the formation of different metabolites . These metabolic pathways are essential for understanding the compound’s biochemical activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. It interacts with transporters and binding proteins, affecting its localization and accumulation. For instance, piperidine derivatives can be transported across cell membranes and distributed within different cellular compartments . These interactions are crucial for the compound’s efficacy and safety in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, piperidine derivatives can localize to the nucleus, mitochondria, or other organelles, influencing their activity and function . Understanding these localization patterns is crucial for determining the compound’s therapeutic potential.

Properties

IUPAC Name

piperidine-2-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-5-6-3-1-2-4-7-6;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIVUFDJLJNXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669940
Record name Piperidine-2-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159825-30-5
Record name Piperidine-2-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Piperidine-2-carbaldehyde hydrochloride
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Piperidine-2-carbaldehyde hydrochloride
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Piperidine-2-carbaldehyde hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.